4-[(E)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-fluorobenzoate
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Overview
Description
“4-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE” is a complex organic compound that features a thiazolidinone core, a phenyl group, and a fluorobenzoate moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE” typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Fluorobenzoate Moiety: This step might involve esterification or a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom or the thiazolidinone ring.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, compounds with thiazolidinone cores are often investigated for their potential as enzyme inhibitors or antimicrobial agents.
Medicine
In medicine, such compounds could be explored for their potential therapeutic effects, including anti-inflammatory, anticancer, or antiviral activities.
Industry
Industrially, these compounds might find applications in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for compounds like “4-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE” often involves interaction with specific molecular targets such as enzymes or receptors. The thiazolidinone core can interact with active sites of enzymes, potentially inhibiting their activity. The fluorobenzoate moiety might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Benzothiazoles: Investigated for their anticancer activities.
Fluorobenzenes: Commonly used in pharmaceuticals for their enhanced metabolic stability.
Uniqueness
The unique combination of a thiazolidinone core, phenyl group, and fluorobenzoate moiety in “4-{[(5E)-3-ETHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL 4-FLUOROBENZOATE” may confer distinct biological activities and chemical properties, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C19H14FNO3S2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
[4-[(E)-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 4-fluorobenzoate |
InChI |
InChI=1S/C19H14FNO3S2/c1-2-21-17(22)16(26-19(21)25)11-12-3-9-15(10-4-12)24-18(23)13-5-7-14(20)8-6-13/h3-11H,2H2,1H3/b16-11+ |
InChI Key |
IVAMPNUHHHYJPZ-LFIBNONCSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F)SC1=S |
Origin of Product |
United States |
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